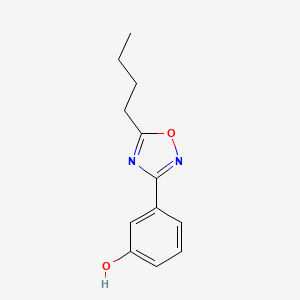

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Description

BenchChem offers high-quality 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-7-11-13-12(14-16-11)9-5-4-6-10(15)8-9/h4-6,8,15H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMSTSHSMNINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284734 | |

| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-80-5 | |

| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10185-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol CAS 10185-80-5 properties

The following is an in-depth technical guide for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS 10185-80-5) , structured for researchers and drug development professionals.

CAS: 10185-80-5 | Formula: C₁₂H₁₄N₂O₂ | MW: 218.25 g/mol

Executive Summary & Structural Significance

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a specific 3,5-disubstituted-1,2,4-oxadiazole derivative utilized primarily as a privileged scaffold in medicinal chemistry. Its structural core—the 1,2,4-oxadiazole ring—serves as a robust hydrolytic and metabolic bioisostere for esters and amides, significantly enhancing the pharmacokinetic profile of bioactive ligands.

This compound is of particular interest in the development of Sphingosine-1-phosphate (S1P) receptor modulators and anti-inflammatory agents, where the phenol moiety acts as a hydrogen bond donor/acceptor mimic for polar interactions within GPCR binding pockets, while the butyl chain provides necessary hydrophobic anchoring.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol |

| SMILES | CCCCC1=NC(C2=CC=CC(O)=C2)=NO1 |

| Molecular Weight | 218.25 Da |

| LogP (Calc) | ~3.2 (Lipophilic) |

| TPSA | ~52 Ų |

| pKa (Phenol) | ~9.9 |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (>20 mg/mL), Methanol, DCM; Insoluble in water |

Synthetic Methodology & Process Logic

The synthesis of CAS 10185-80-5 follows a convergent pathway, ensuring high regioselectivity for the 3,5-substitution pattern. The protocol below utilizes the Amidoxime Route , the industry standard for generating 1,2,4-oxadiazoles due to its reliability and avoidance of harsh oxidants.

Retrosynthetic Analysis

The molecule is disconnected at the C5-O1 and C5-N4 bonds of the oxadiazole ring, revealing two key precursors:

-

3-Hydroxybenzamidoxime (Providing the C3-aryl moiety).

-

Valeric Acid (Pentanoic Acid) or its activated derivative (Providing the C5-alkyl chain).

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Generation of the Amidoxime Precursor

Reagents: 3-Hydroxybenzonitrile, Hydroxylamine hydrochloride (

-

Dissolve 3-hydroxybenzonitrile (1.0 eq) in Ethanol/Water.

-

Add

(1.5 eq) and -

Reflux at 80°C for 6–12 hours. Monitor by TLC (Polar mobile phase) for the disappearance of the nitrile.

-

Workup: Concentrate ethanol, dilute with water, and extract with Ethyl Acetate. The product, 3-Hydroxybenzamidoxime, is often pure enough for the next step.

Step 2: Coupling and Cyclodehydration (One-Pot Procedure)

Reagents: Valeric Acid, T3P (Propylphosphonic anhydride) or CDI (1,1'-Carbonyldiimidazole), Triethylamine (TEA). Solvent: Ethyl Acetate (for T3P) or DMF (for CDI).

-

Activation: Dissolve Valeric acid (1.1 eq) in dry Ethyl Acetate. Add TEA (3.0 eq) and T3P (50% in EtOAc, 1.5 eq). Stir for 30 min at 0°C to form the active ester.

-

Coupling: Add 3-Hydroxybenzamidoxime (1.0 eq) to the mixture. Stir at Room Temperature (RT) for 2 hours. This forms the O-acylated amidoxime intermediate.

-

Cyclization: Heat the reaction mixture to reflux (approx. 75–80°C) for 4–8 hours. The thermal energy drives the condensation of the O-acyl intermediate into the 1,2,4-oxadiazole ring, eliminating water.

-

Validation: Monitor by LC-MS. The intermediate mass (M+18) should disappear, leaving the product mass (M+H = 219.25).

Step 3: Purification

-

Wash the organic layer with saturated

, water, and brine. -

Dry over

and concentrate. -

Flash Chromatography: Elute with Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30). The phenol group makes the compound slightly polar.

Synthetic Pathway Visualization

Figure 1: Convergent synthetic pathway via the amidoxime route, highlighting the critical cyclodehydration step.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[1][3]

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.8–10.0 (s, 1H): Phenolic -OH (Exchangeable).

- 7.5–7.6 (m, 2H): Aromatic protons ortho/para to oxadiazole.

- 7.3 (t, 1H): Aromatic meta proton.

- 6.9–7.0 (m, 1H): Aromatic proton ortho to OH.

-

2.9 (t, 2H):

-

1.7 (m, 2H):

-

1.4 (m, 2H):

- 0.9 (t, 3H): Terminal methyl group.

-

¹³C NMR: Distinct signal for the oxadiazole C5 carbon typically appears downfield around 180 ppm , and the C3 carbon around 168 ppm .

Mass Spectrometry[3][4]

-

ESI-MS: Positive mode

. -

Fragmentation: Loss of the butyl chain or cleavage of the oxadiazole ring may be observed at higher collision energies.

Biological Applications & Mechanism

The 1,2,4-oxadiazole ring is a critical structural motif in modern drug design, acting as a stable surrogate for labile functional groups.[2]

Bioisosterism

The oxadiazole ring mimics the electrostatics and geometry of an ester or amide bond but possesses significantly higher metabolic stability (half-life extension).

-

Ester: R-CO-O-R'

-

Oxadiazole: R-C=N-O-C=N-R' (Cyclic mimic)

S1P1 Receptor Agonism

Compounds with the generic structure Aryl-Oxadiazole-Alkyl are heavily investigated as agonists for the Sphingosine-1-phosphate receptor 1 (S1P1).

-

Mechanism: The lipophilic butyl tail occupies the hydrophobic pocket of the S1P1 receptor, while the phenol headgroup mimics the zwitterionic headgroup of the endogenous sphingosine ligand, forming hydrogen bonds with residues such as Glu121 or Arg120.

-

Therapeutic Relevance: Modulation of S1P1 leads to lymphocyte sequestration, a mechanism utilized in treating Multiple Sclerosis (e.g., Ozanimod, Siponimod).

Pharmacophore Model

Figure 2: Pharmacophore mapping of CAS 10185-80-5 within a theoretical GPCR binding site.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, it should be handled as a standard substituted phenol and oxadiazole derivative.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

- Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2004.

-

BLD Pharm. "Product Datasheet: 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS 10185-80-5)." Link

-

Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. Link

Sources

The 5-Butyl-1,2,4-Oxadiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its value lies in its role as a bioisostere for amide and ester functionalities, offering improved metabolic and hydrolytic stability, which can enhance the pharmacokinetic profile of drug candidates.[4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subset: 5-butyl-1,2,4-oxadiazole derivatives. By understanding how molecular modifications influence biological activity, researchers can more effectively design and optimize novel therapeutic agents.

The 1,2,4-Oxadiazole Core: Synthetic Strategies and Significance

The synthesis of the 1,2,4-oxadiazole core is a well-established process, typically involving a two-step reaction. The most common method involves the reaction of an amidoxime with an activated carboxylic acid derivative.[4] A frequently employed activating agent is 1,1'-carbonyldiimidazole (CDI), which facilitates both the formation and subsequent cyclodehydration of an O-acyl-amidoxime intermediate.[4] This method is advantageous due to its efficiency, yielding good product quantities in relatively short reaction times and allowing for straightforward purification via liquid-liquid extraction.[4]

The general synthetic pathway is outlined below:

Caption: Key structural components influencing the SAR of 5-butyl-1,2,4-oxadiazole derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the 1,2,4-oxadiazole scaffold have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents for various diseases. [2][3][5]

-

Anticancer Agents: Certain 1,2,4-oxadiazole derivatives have shown promising anticancer activity. [2][5]For instance, some derivatives have been identified as epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy. [6]* Receptor Modulators: As previously mentioned, these compounds have been developed as selective agonists for sphingosine-1-phosphate (S1P) receptors, which are implicated in autoimmune diseases like multiple sclerosis. [7]They have also been identified as antagonists of the farnesoid X receptor (FXR) and agonists of the pregnane X receptor (PXR), both of which are nuclear receptors involved in metabolic regulation. [8]* Antibacterial Agents: The 1,2,4-oxadiazole scaffold has been explored for the development of novel antibiotics. [9][10]Some derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [9][10]

Experimental Protocols: A Generalized Approach

General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

-

Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

-

O-Acylation and Cyclodehydration: The resulting amidoxime is then reacted with a carboxylic acid that has been pre-activated with a coupling agent like CDI in a solvent such as DMF. This mixture is heated to induce cyclodehydration, leading to the formation of the 1,2,4-oxadiazole ring. [4]3. Purification: The final product is typically purified using standard techniques such as liquid-liquid extraction and column chromatography.

In Vitro Biological Evaluation

The specific biological assays will depend on the therapeutic target of interest. However, a general workflow for initial screening would involve:

Caption: A generalized workflow for the in vitro biological evaluation of novel compounds.

Future Directions and Conclusion

The 5-butyl-1,2,4-oxadiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The wealth of available synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substituents at the 3-position, the design of innovative linkers and terminal groups to enhance target engagement and drug-like properties, and the application of computational methods, such as pharmacophore modeling and molecular docking, to guide the rational design of more potent and selective compounds. [7][11]A thorough understanding of the structure-activity relationships outlined in this guide will be instrumental in unlocking the full therapeutic potential of this important class of molecules.

References

- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.).

- Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed. (2015, April 15).

- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - MDPI. (2023, March 21).

- Full article: Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022, May 2).

- 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC. (2021, December 6).

- New oxadiazole analogues selectively inhibit SPHK2, exhibit anticancer effects - BioWorld. (2026, February 20).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (2020, May 29).

- SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE - Semantic Scholar. (2010, November 19).

- Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.).

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (n.d.).

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024, December 11).

- A mini review on biological potential of 1,3,4-oxadiazole derivatives. (n.d.).

- (PDF) Exploration of the Structure–activity Relationship of - Amanote Research. (2015, November 1).

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024, July 21).

- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC. (n.d.).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. (2020, May 29).

- A Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds | Bentham Science. (2022, April 29).

- Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub. (2021, June 3).

- Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - RSC Medicinal Chemistry (RSC Publishing). (n.d.).

- Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) - ResearchGate. (2024, November 4).

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).

- Design, synthesis, and pharmacological evaluation of 5-oxo-1,2,4-oxadiazole derivatives as AT1 antagonists with antihypertension activities | Semantic Scholar. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1,2,4-oxadiazole based immunomodulators

Executive Summary

The 1,2,4-oxadiazole ring system has evolved from a mere chemical curiosity to a cornerstone scaffold in modern immunology and oncology. Historically utilized as a bioisostere for esters and amides to improve metabolic stability, this five-membered heterocycle is now the pharmacophore of choice for modulating G-protein coupled receptors (GPCRs) and intracellular immune checkpoints.

This guide analyzes the technical superiority of the 1,2,4-oxadiazole scaffold, using Ozanimod (Zeposia®) as the primary case study for S1P receptor modulation, while exploring emerging applications in macrophage repolarization (M2-to-M1).

The Pharmacophore: Why 1,2,4-Oxadiazole?

In drug design, the 1,2,4-oxadiazole ring is rarely selected by accident. It is a strategic choice for bioisosterism .

Stability & Geometry

The ring mimics the spatial arrangement and electronic distribution of ester (-COO-) and amide (-CONH-) bonds but lacks the hydrolytic instability associated with these groups.

-

Peptidomimetics: It serves as a rigid spacer that maintains the distance between two pharmacophoric elements (e.g., an aromatic tail and a polar head group).

-

Metabolic Shielding: Unlike esters, the oxadiazole ring is resistant to plasma esterases, significantly extending the in vivo half-life (

) of the parent compound.

Comparative SAR Data

The following table illustrates the impact of substituting a labile ester linker with a 1,2,4-oxadiazole core in a hypothetical immunomodulatory series (Data adapted from general SAR trends in S1P agonists).

| Linker Type | Plasma Stability ( | Potency ( | Oral Bioavailability ( |

| Ester (-COO-) | < 15 min (Rapid Hydrolysis) | 5 nM | < 5% |

| Amide (-CONH-) | 2 - 4 hours | 12 nM | 35% |

| 1,2,4-Oxadiazole | > 18 hours | 0.5 nM | > 75% |

Technical Insight: The improved potency often stems from the oxadiazole's ability to engage in specific

stacking interactions or hydrogen bonding (via N2 or N4) within the receptor pocket, which flexible alkyl chains cannot achieve.

Commercial Validation: S1P Receptor Modulation

Ozanimod represents the pinnacle of 1,2,4-oxadiazole engineering. It is a sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P1 and S1P5 subtypes.[1][2]

Mechanism of Action (MOA)

Ozanimod acts as a functional antagonist. By agonizing the S1P1 receptor, it induces receptor internalization and degradation.[3][4] This desensitization prevents lymphocytes from detecting the S1P gradient required to exit lymph nodes, effectively sequestering them and reducing autoimmune attacks on the CNS (in Multiple Sclerosis) or the gut (in Ulcerative Colitis).

Pathway Visualization

The following diagram illustrates the "Functional Antagonism" mechanism utilized by Ozanimod.

Figure 1: Mechanism of Action for Ozanimod-induced lymphocyte sequestration.

Emerging Frontiers: Immuno-Oncology

Beyond S1P modulation, recent studies highlight 1,2,4-oxadiazoles (e.g., Compound 2 : N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine) as potent agents for Macrophage Repolarization .

-

The Challenge: Tumor-Associated Macrophages (TAMs) often adopt an M2 (anti-inflammatory/pro-tumor) phenotype.

-

The Solution: Specific 1,2,4-oxadiazole derivatives have been shown to repolarize TAMs toward the M1 (pro-inflammatory/anti-tumor) phenotype, increasing secretion of TNF-

and IL-12.[5] This suggests a dual mechanism: direct cytotoxicity and immune reactivation.

Technical Guide: Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is the critical step in the manufacturing of these immunomodulators. The industry standard is the Amidoxime Route .

The Amidoxime Workflow

This route is preferred for its modularity, allowing late-stage diversification of the R1 and R2 groups.

Figure 2: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles.

Experimental Protocols

Protocol A: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Rationale: This protocol utilizes EDC/HOBt for mild activation, suitable for sensitive substrates found in drug discovery.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

Solvent: DMF or DMSO[8]

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in DMF (0.1 M concentration). Add EDC

HCl and HOBt. Stir at Room Temperature (RT) for 30 minutes to generate the active ester. -

Addition: Add the amidoxime to the reaction mixture.

-

Coupling: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the O-acylamidoxime intermediate.

-

Cyclization: Once the intermediate is formed, heat the reaction mixture to 100°C for 3–6 hours.

-

Note: For thermally sensitive compounds, add TBAF (1.0 equiv) in THF and stir at RT overnight to induce cyclization without high heat.

-

-

Workup: Dilute with ethyl acetate, wash with water (

) and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: GTP S Binding Assay (S1P1 Activation)

Rationale: To confirm immunomodulatory activity, one must prove the compound activates the G-protein coupled S1P1 receptor.

Materials:

-

Membranes expressing human S1P1 receptor.

- (non-hydrolyzable GTP analog).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

, 0.1% BSA.

Step-by-Step:

-

Preparation: Dilute test compounds (e.g., Ozanimod analogs) in DMSO and add to assay plate.

-

Incubation: Add S1P1 membranes (5

g/well ) and GDP (10 -

Labeling: Add

(0.1 nM final concentration). -

Binding: Incubate for 60 min at RT with shaking. The agonist will trigger the exchange of GDP for the radiolabeled GTP analog on the G

subunit. -

Harvest: Filter the reaction through glass fiber filters (GF/B) using a cell harvester. Wash unbound radioactivity.

-

Detection: Measure CPM (Counts Per Minute) in a liquid scintillation counter.

-

Analysis: Plot CPM vs. Log[Compound]. Calculate

using non-linear regression.

References

-

Bristol Myers Squibb. (2020). Zeposia (ozanimod) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity.[2] British Journal of Pharmacology, 173(11), 1778–1792.[2] [Link]

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

-

Sousa, L., et al. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives.[5][9][10] Biochemistry and Biophysics Reports, 41, 101950. [Link]

-

Augustine, J. K., et al. (2009).[11] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[11] Journal of Organic Chemistry, 74(15), 5640-5643. [Link]

Sources

- 1. swissmedic.ch [swissmedic.ch]

- 2. dovepress.com [dovepress.com]

- 3. What is the mechanism of Ozanimod Hydrochloride? [synapse.patsnap.com]

- 4. Ozanimod - Wikipedia [en.wikipedia.org]

- 5. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Optimized Synthesis of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Executive Summary & Scientific Rationale

The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] The target molecule, 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol , represents a core scaffold often utilized in the development of Sphingosine-1-phosphate (S1P) receptor modulators and anti-inflammatory agents.

This protocol details the synthesis of this scaffold starting from 3-hydroxybenzonitrile. While classical methods utilize acid chlorides and high thermal energy (often leading to phenolic ester byproducts), this guide prioritizes a T3P® (Propylphosphonic anhydride) mediated approach. T3P acts as both a coupling agent and a water scavenger, driving the cyclodehydration under milder conditions with higher chemoselectivity, thereby preserving the free phenolic hydroxyl group.

Retrosynthetic Analysis

The logical disconnection reveals the target is best assembled via the "Amidoxime Route" ([4+1] cycloaddition strategy), utilizing 3-hydroxybenzamidoxime and pentanoic acid (valeric acid).

Figure 1: Retrosynthetic strategy for the target oxadiazole.[1][2][3][4][5][6]

Experimental Protocols

Phase A: Synthesis of 3-Hydroxybenzamidoxime

Objective: Convert the nitrile to the amidoxime functionality. Critical Control: Use of hydroxylamine hydrochloride with a base is preferred over free hydroxylamine (explosive hazard) to ensure stoichiometry control.

Reagents:

-

3-Hydroxybenzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Sodium Bicarbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Dissolve 3-hydroxybenzonitrile (10 mmol, 1.19 g) in Ethanol (20 mL).

-

Prepare a separate solution of

(15 mmol, 1.04 g) and -

Add the aqueous hydroxylamine solution to the nitrile solution.

-

Reflux the mixture at 80°C for 4–6 hours .

-

TLC Monitor: (Mobile Phase: 5% MeOH in DCM). The nitrile spot (

) should disappear, replaced by a more polar amidoxime spot ( -

Workup: Concentrate ethanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Dry over

, filter, and concentrate. -

Yield Expectation: 85–95% (Off-white solid). Use directly in Phase B without further purification if purity >95% by LCMS.

Phase B: T3P-Mediated One-Pot Cyclization (Preferred Method)

Objective: Coupling of amidoxime with pentanoic acid followed by cyclodehydration. Mechanism: T3P activates the carboxylic acid to form an active ester, which acylates the amidoxime oxygen. Continued heating with T3P drives the elimination of water to close the ring.

Reagents:

-

3-Hydroxybenzamidoxime (from Phase A) (1.0 eq)

-

Pentanoic acid (Valeric acid) (1.1 eq)

-

T3P® (50% w/w in EtOAc) (2.0 eq)

-

Triethylamine (

) (3.0 eq) -

Solvent: Ethyl Acetate (EtOAc) or Toluene (for higher temp)

Procedure:

-

In a reaction vial, dissolve 3-Hydroxybenzamidoxime (5 mmol, 0.76 g) and Pentanoic acid (5.5 mmol, 0.56 g) in EtOAc (15 mL).

-

Add

(15 mmol, 2.1 mL) and stir at Room Temperature (RT) for 10 minutes. -

Add T3P solution (10 mmol, ~6.4 mL of 50% solution) dropwise.

-

Step 1 (O-Acylation): Stir at RT for 1 hour. Checkpoint: LCMS should show mass [M+H]+ = 237 (Linear O-acyl intermediate).

-

Step 2 (Cyclization): Heat the reaction mixture to reflux (75–80°C ) for 8–12 hours.

-

Note: If cyclization is slow, add a catalytic amount of

or switch solvent to Toluene and heat to 100°C.

-

-

Workup: Cool to RT. Wash the organic layer with water (2 x 15 mL), saturated

(to remove excess valeric acid), and brine. -

Purification: The crude material often requires Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Gradient: 0%

30% EtOAc in Hexanes. -

The phenol group makes the product slightly polar; ensure the gradient elutes it fully.

-

Data Summary Table:

| Parameter | Value | Notes |

| Reaction Time | 12–16 Hours | Total time (Acylation + Cyclization) |

| Temperature | 80°C (Reflux) | Critical for ring closure |

| Yield | 70–85% | Higher than acid chloride method |

| Appearance | White/Pale Yellow Solid | Melting point approx. 85–90°C |

Phase B (Alternative): CDI-Mediated Synthesis

Context: Use this if T3P is unavailable. CDI is cheaper but moisture sensitive.

-

Dissolve Pentanoic acid (1.1 eq) in anhydrous DMF.

-

Add CDI (1.2 eq) portion-wise at 0°C. Stir 30 min at RT (Wait for

evolution to cease). -

Add 3-Hydroxybenzamidoxime (1.0 eq).

-

Stir at RT for 2 hours (Formation of O-acyl intermediate).

-

Heat to 110°C for 4 hours to induce cyclization.

-

Caution: High temp in DMF can sometimes cause side reactions with the phenol.

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the T3P reaction pathway and critical decision points.

Figure 2: Reaction progression and troubleshooting logic for T3P synthesis.

Troubleshooting Guide

-

Phenolic Esterification:

-

Symptom:[1][4][5][7] Mass spectrum shows M+84 (addition of extra valeryl group).

-

Cause: The phenol -OH competed with the amidoxime -OH during acylation.

-

Remedy: Do not discard. Treat the crude mixture with 1M LiOH or NaOH in Methanol at room temperature for 30 minutes. The phenolic ester is much more labile than the oxadiazole ring and will hydrolyze back to the desired product selectively.

-

-

Incomplete Cyclization:

Quality Control & Characterization

Validation Criteria:

-

HPLC Purity: >98% (UV 254 nm).

-

1H NMR (DMSO-d6):

- 9.8–10.0 (s, 1H, -OH) Confirm presence of phenol.

- 7.3–7.5 (m, aromatic protons).

-

2.9 (t, 2H,

- 1.7 (m, 2H, alkyl chain).

- 1.3 (m, 2H, alkyl chain).

-

0.9 (t, 3H, terminal

References

-

Augustine, J. K., et al. (2009).[8] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[2] Journal of Organic Chemistry, 74(15), 5640–5643.

-

Pace, A., et al. (2015). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry, 116, 85–136.

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]

- 6. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02140D [pubs.rsc.org]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Application Note: Optimizing the ADME Profile of Butyl-Oxadiazole Phenol Derivatives

Executive Summary

Butyl-oxadiazole phenol derivatives represent a promising scaffold in medicinal chemistry, often utilized for their anti-inflammatory, antimicrobial, and antioxidant properties. The 1,3,4-oxadiazole ring acts as a stable bioisostere for esters or amides, improving half-life. However, this scaffold presents a specific "ADME Conflict":

-

The Butyl Group: Increases lipophilicity (

), enhancing passive membrane permeability but potentially leading to solubility issues and non-specific binding. -

The Phenol Group: Provides critical H-bond interactions for potency but serves as a primary "soft spot" for Phase II metabolism (glucuronidation), leading to rapid clearance.

This guide details the optimized workflow to characterize these derivatives, specifically addressing the underestimation of permeability in standard assays and the overestimation of stability when Phase II cofactors are omitted.

Strategic ADME Optimization Workflow

The following flowchart outlines the decision tree for characterizing this specific scaffold. Note the parallel assessment of Permeability and Phase II Metabolism.

Figure 1: Integrated ADME workflow. Note the specific requirement for UDPGA in Phase 3 to account for the phenol group.

Protocol A: High-Lipophilicity PAMPA (Passive Diffusion)

Purpose: To screen passive transcellular permeability.

Challenge: The butyl chain increases lipophilicity (

Materials

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

-

Buffer: PBS pH 7.4 with 5% Methanol (to aid solubility of the butyl derivative).

Step-by-Step Protocol

-

Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the porous membrane of the Donor Plate. Allow 5 minutes for evaporation/settling.

-

Donor Loading: Prepare the test compound at 10 µM in PBS/MeOH. Add 150 µL to the Donor wells.

-

Acceptor Loading: Add 300 µL of blank PBS (pH 7.4) to the Acceptor wells.

-

Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

-

Incubation: Incubate for 5 hours at room temperature in a humidity chamber.

-

Note: Standard PAMPA is often 16 hours. For lipophilic oxadiazoles, shorter times reduce membrane retention errors.

-

-

Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells using LC-MS/MS.[1]

-

Calculation: Calculate Effective Permeability (

) using the equation:

Protocol B: Caco-2 with BSA Sink (The "Gold Standard")

Purpose: To assess permeability in a living system, accounting for P-gp efflux (common for oxadiazoles). Critical Modification: Highly lipophilic compounds (butyl derivatives) bind to the plastic and the cell monolayer. To drive transport, Bovine Serum Albumin (BSA) must be added to the receiver side to create "sink conditions" mimicking blood plasma [1, 2].

Experimental Setup Diagram

Figure 2: Modified Caco-2 setup. BSA in the basolateral chamber prevents back-diffusion and mimics in vivo plasma binding.

Protocol

-

Cell Culture: Use Caco-2 cells (passage 40–60) grown on Transwell® inserts for 21 days to form a polarized monolayer. TEER values must exceed 300 Ω·cm².

-

Buffer Preparation:

-

Apical (A): HBSS pH 6.5.

-

Basolateral (B): HBSS pH 7.4 + 4% BSA (Essential for butyl-oxadiazole recovery).

-

-

Dosing:

-

A-to-B (Absorption): Add 10 µM compound to Apical; Buffer + BSA to Basolateral.

-

B-to-A (Efflux): Add 10 µM compound to Basolateral; Buffer (no BSA) to Apical.

-

-

Sampling: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace volume with fresh buffer.

-

Data Interpretation:

-

Efflux Ratio (ER):

.[2] -

Threshold: An

indicates the oxadiazole is likely a P-gp substrate. If so, re-run with Verapamil (P-gp inhibitor) to confirm.

-

Protocol C: Metabolic Stability (The Phenol Liability)

Purpose: To predict hepatic clearance. Scientific Rationale: Standard stability assays only use NADPH to regenerate CYP450 enzymes (Phase I). However, the phenol moiety on your scaffold is a prime target for UDP-glucuronosyltransferases (UGTs) . Omitting the UGT cofactor (UDPGA) will lead to a false sense of stability [3].

Metabolic Pathway Visualization

Figure 3: The phenol group is susceptible to direct Glucuronidation (Phase II), bypassing Phase I. Both cofactors are required.

Protocol

-

System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

Reaction Mix:

-

Microsomes (0.5 mg/mL protein).

-

Test Compound (1 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Pore Forming Agent: Alamethicin (25 µg/mg protein) — Crucial to allow UDPGA entry into the microsomal vesicle.

-

-

Initiation:

-

Arm A (Phase I only): Add NADPH regenerating system.

-

Arm B (Phase I + II): Add NADPH + 5 mM UDPGA .

-

-

Timepoints: 0, 5, 15, 30, 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Calculate Intrinsic Clearance (

) based on the depletion rate constant (-

Insight: If

in Arm B is significantly higher than Arm A, the phenol glucuronidation is the clearance driver.

-

Data Summary & Interpretation

Summarize your findings in a table format to guide Lead Optimization.

| Parameter | Assay | Target Value | Evaluation for Butyl-Oxadiazole Phenol |

| Solubility | Kinetic (PBS pH 7.4) | > 50 µM | Butyl chain may limit this. If < 10 µM, consider formulation (e.g., cyclodextrins). |

| Permeability | Caco-2 (A-B) | > | If low, check Mass Balance. If recovery is low, repeat with BSA. |

| Efflux | Caco-2 Ratio (B-A)/(A-B) | < 2.0 | Oxadiazoles are often P-gp substrates. If > 2, structural modification needed. |

| Metabolic Stability | HLM (+UDPGA) | Critical: Phenol group usually drives rapid clearance. Consider steric shielding or prodrugs. |

References

-

Krishna, G., et al. (2001). "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics.

-

Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

-

Fisher, M.B., et al. (2000). "In vitro methods for the prediction of metabolic clearance." Current Opinion in Drug Discovery & Development.

-

Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Case ID: SOL-OXD-003 Subject: Aqueous Solubility Enhancement & Formulation Strategies Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Grease vs. Brick" Analysis

Welcome to the technical support hub. You are likely encountering precipitation when introducing 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol into aqueous media (PBS, cell culture media, or saline).

This molecule presents a classic medicinal chemistry challenge:

-

The "Grease": The n-butyl chain and the aromatic oxadiazole core drive high lipophilicity (estimated LogP

3.2–3.8). -

The "Brick": The planar nature of the phenyl-oxadiazole system facilitates strong

- -

The Handle: The phenolic hydroxyl group is your primary tool for solubility manipulation.

Below are three validated protocols to solubilize this compound, ranked from "Quick Chemical Fix" to "Biological Gold Standard."

Module 1: Diagnostic & Decision Matrix

Before choosing a protocol, verify your experimental constraints using the decision matrix below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Module 2: pH Adjustment & Salt Formation (Protocol A)

Best For: Chemical synthesis, stock solution preparation, non-biological assays. Mechanism: Deprotonation of the phenol to form a phenolate anion.

The Science

The 1,2,4-oxadiazole ring is electron-withdrawing. This pulls electron density away from the phenol ring, likely lowering the phenolic

-

At pH 7.4 (PBS): The molecule is mostly protonated (neutral) and insoluble.

-

At pH > 9.5: The molecule is deprotonated (anionic) and highly soluble.

Troubleshooting Q&A

Q: Will high pH destroy the oxadiazole ring? A: Generally, 3,5-disubstituted 1,2,4-oxadiazoles are stable in alkaline solutions. However, extremely strong bases (like boiling NaOH) can induce ring cleavage. Room temperature treatment with 1M NaOH or carbonate buffers is safe for short durations [1].

Q: How do I make a stable stock? A: Do not store the compound in basic water for months. Make the salt in situ.

Step-by-Step Protocol

-

Weigh the target amount of solid.

-

Add 0.9 equivalents of 0.1 M NaOH (aq). Note: Under-titrating prevents excess hydroxide from damaging the ring.

-

Vortex until dissolved. The solution may turn slightly yellow (phenolate formation).

-

Dilute to volume with a buffered solution at pH 8.5 (e.g., Tris-Glycine or Carbonate-Bicarbonate).

Module 3: Co-solvent Systems (Protocol B)

Best For: High-throughput screening (HTS), enzymatic assays. Mechanism: Breaking the water lattice structure to accommodate the hydrophobic butyl tail.

The Science

Water is too polar to solvate the butyl chain. You need a "bridge" solvent.

-

DMSO: Excellent solubilizer but toxic to cells >0.5%.

-

PEG 400: Provides a non-polar environment and hydrogen bonding.

Optimized Vehicle Formulation

Avoid 100% DMSO stocks if possible, as "crashing out" occurs immediately upon dilution into buffer. Use this ternary system:

| Component | Percentage (v/v) | Function |

| DMSO | 5% | Primary solvent (dissolves the crystal) |

| PEG 400 | 30% | Interface stabilizer (prevents precipitation) |

| Water/Saline | 65% | Bulk solvent |

Troubleshooting Q&A

Q: My compound precipitates immediately when I add the DMSO stock to the media. A: This is the "Kinetic Solubility Trap." You are creating a supersaturated solution that crashes out.

-

Fix: Pre-mix your DMSO stock with PEG 400 before adding water/media. The order of addition is critical: Drug -> DMSO -> PEG 400 -> Water .

Module 4: Cyclodextrin Complexation (Protocol C)

Best For: In vivo delivery, sensitive cell culture, long-term stability. Mechanism: Host-Guest inclusion complex.[1]

The Science

The butyl chain of your molecule is the ideal size to fit inside the hydrophobic cavity of

-

Recommendation: Use Hydroxypropyl-

-Cyclodextrin (HP-

Figure 2: Schematic of the inclusion complex formation between the butyl tail and HP-β-CD.

Step-by-Step Protocol (The "Gold Standard")

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in sterile water or PBS. -

Add Drug: Add your compound in excess (supersaturated).

-

Equilibrate: Shake or rotate at room temperature for 24 hours. Do not sonicate excessively as this heats the solution and may degrade the oxadiazole.

-

Filter: Pass through a 0.22

m PVDF filter to remove undissolved solid. -

Quantify: Measure concentration via UV-Vis (approx. 270-280 nm, check specific

) or HPLC.

Troubleshooting Q&A

Q: Can I use

Q: Why HP-

References

-

Oxadiazole Stability: Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry. (General reference for ring stability).

-

Cyclodextrin Safety: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

-

Complexation Geometry: Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes. Journal of Pharmaceutical and Biomedical Analysis.

-

Solubility of Phenolic Compounds: MDPI. (2022). Phenolipids, Amphiphilic Phenolic Antioxidants with Modified Properties.[2] Antioxidants.[3]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.

Sources

Troubleshooting low yields in 1,2,4-oxadiazole cyclization reactions

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #OXD-992

Welcome to the technical support center for heterocycle synthesis. You are likely here because your 1,2,4-oxadiazole yields are stalling below 40%, or your intermediates are degrading during thermal cyclization.

This guide moves beyond standard textbook procedures. We focus on causality —why the reaction fails—and field-proven protocols (T3P, TBAF, CDI) to fix it.

Quick Diagnostics: Where is your yield loss?

Before applying a fix, identify the failure point in the standard reaction coordinate:

| Symptom | Probable Cause | Recommended Module |

| Starting material remains (Acid/Amidoxime) | Poor activation of carboxylic acid. | Module 1 (T3P) |

| Intermediate isolated but cyclization fails | Thermal decomposition / Charring. | Module 2 (TBAF) |

| Complex mixture / Rearrangement products | Boulton-Katritzky rearrangement.[1] | Module 3 (Pitfalls) |

| Operational bottleneck (Purification) | Hydrolysis of active ester. | Module 4 (CDI) |

Module 1: The Coupling Crisis (Activation Issues)

User Query: "My carboxylic acid is sterically hindered/electron-deficient. Standard EDC/HOBt coupling is giving <30% conversion to the O-acylamidoxime."

The Expert Solution: Propylphosphonic Anhydride (T3P) Standard coupling reagents often struggle with the nucleophilicity of the amidoxime oxygen. T3P is the industrial "gold standard" for this transformation because it acts as both a coupling agent and a water scavenger, driving the equilibrium toward the product.

Why it works:

-

Low Epimerization: Safe for chiral acids.

-

Water Soluble Byproducts: T3P byproducts are washed away with water, solving the "sticky urea" problem of DCC/EDC.

-

One-Pot Potential: It can drive both coupling and cyclization.

Protocol (Augustine et al. Method):

-

Dissolve Carboxylic Acid (1.0 eq) and Amidoxime (1.1 eq) in EtOAc or DMF.

-

Add T3P (50% w/w in EtOAc, 1.5 eq) and TEA (3.0 eq).

-

Step 1 (Coupling): Stir at RT for 30 min. Monitor by TLC for O-acylamidoxime.[2]

-

Step 2 (Cyclization): Heat to 80–100°C for 2–4 hours.

-

Workup: Wash with water and NaHCO₃.

Visualization: T3P Activation Pathway

Figure 1: T3P activates the acid into a mixed anhydride, facilitating the attack by the amidoxime oxygen and subsequent dehydration.[2]

Module 2: The Cyclization Conundrum (Thermal Sensitivity)

User Query: "I have the O-acylamidoxime intermediate, but when I heat it to reflux in Toluene/Pyridine, it turns into black tar. How do I cyclize without high heat?"

The Expert Solution: TBAF-Mediated Cyclization Thermal reflux (110°C+) often degrades sensitive substrates. The use of Tetrabutylammonium fluoride (TBAF) allows for cyclization at room temperature or mild warming.

The Mechanism: Fluoride (F⁻) acts as a specific base to deprotonate the amide nitrogen of the O-acylamidoxime. This increases the nucleophilicity of the nitrogen, promoting the intramolecular attack on the carbonyl carbon (cyclization) under mild conditions.

Protocol (Baykov et al. / BenchChem Optimization):

-

Dissolve isolated O-acylamidoxime (1.0 eq) in dry THF.

-

Add TBAF (1.0 M in THF, 0.1 – 1.0 eq). Note: Catalytic amounts often suffice, but stoichiometric amounts ensure speed.

-

Stir at 20–25°C (Room Temp). Reaction is usually complete in <1 hour.

-

Purification: Remove solvent, short silica plug filtration.

Module 3: Operational Efficiency (One-Pot CDI)

User Query: "I need to make a library of 50 oxadiazoles. I cannot isolate intermediates for every single one. What is the most robust one-pot method?"

The Expert Solution: CDI (Carbonyldiimidazole) CDI is ideal for parallel synthesis because the activation byproduct (imidazole) and the reagent itself are water-soluble/acid-soluble, allowing for "liquid-liquid extraction" purification rather than column chromatography.

Comparative Analysis of Reagents:

| Feature | T3P (Propylphosphonic anhydride) | CDI (Carbonyldiimidazole) | Acid Chloride Method |

| Reaction Type | One-pot | One-pot | Two-step (usually) |

| Moisture Sensitivity | Low | High (Must be dry) | Very High |

| Purification | Aqueous Wash | Acidic Wash (removes imidazole) | Distillation/Column |

| Yield (Avg) | 80-95% | 70-85% | 50-70% |

| Best For | Difficult Couplings | Library Generation | Simple Substrates |

Protocol (Gangloff et al.):

-

Acid (1.0 eq) + CDI (1.1 eq) in Dioxane or DMF. Stir 30 min at RT (CO₂ evolution).

-

Add Amidoxime (1.1 eq). Heat to 100°C for 6–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (removes imidazole), then NaHCO₃.

Module 4: Troubleshooting Logic & Pitfalls

User Query: "I see a product spot, but the NMR is messy. It looks like the ring formed but the substituents are wrong."

The Hidden Trap: Boulton-Katritzky Rearrangement If your 1,2,4-oxadiazole has a nucleophilic side chain (like an amine or saturated heterocycle) at the 3-position, it can undergo a thermal rearrangement to form a different isomer (e.g., a 1,2,5-oxadiazole or triazole).

Decision Tree for Troubleshooting:

Figure 2: Diagnostic workflow for isolating the chemical bottleneck.

References

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[3] Synlett.

-

Gangloff, A. R., et al. (2001). Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild cyclization agent. Tetrahedron Letters.

-

Baykov, S., et al. (2017). Room-temperature cyclization of O-acylamidoximes under TBAF catalysis. (Cited in context of mild cyclization strategies).

-

Adib, M., et al. (2008). Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters.

Sources

Optimizing purification of phenolic oxadiazoles by flash chromatography

Subject: Troubleshooting Flash Chromatography for Phenolic 1,3,4-Oxadiazoles Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 21, 2026

Introduction: The "Dual Personality" Challenge

Purifying phenolic oxadiazoles presents a unique chromatographic challenge due to the molecule's "dual personality." You are dealing with two competing functionalities:

-

The Phenolic Moiety: Weakly acidic (

), prone to hydrogen bonding with silica silanols, leading to severe peak tailing. -

The Oxadiazole Ring: An electron-deficient heterocycle that increases polarity and often suffers from poor solubility in standard non-polar mobile phases (e.g., Heptane/Hexane).

This guide addresses the specific failure modes associated with these functionalities—tailing, precipitation, and co-elution—providing self-validating protocols to optimize your separation.

Module 1: Troubleshooting Peak Shape (Tailing)

Q: Why do my phenolic oxadiazole peaks tail severely on standard silica?

Diagnosis:

Standard silica gel (

The Fix: Mobile Phase Modification You must suppress the ionization of the phenol and block the active silanol sites.

Protocol 1: Acidified Mobile Phase

-

Concentration: 0.1% to 1.0% (v/v).

-

Implementation: Add the acid to both the weak solvent (e.g., DCM or Hexane) and the strong solvent (e.g., MeOH or EtOAc) to maintain constant pH during the gradient.

Mechanism: The acid ensures the phenol remains protonated (

) rather than ionized (), preventing ionic interaction with the silica. It also competitively binds to silanol sites, "masking" them from your analyte.

Visualization: Mechanism of Tailing & Correction

Figure 1: Mechanism of silanol masking. The acid modifier competes for binding sites, preventing the phenolic analyte from "sticking" to the column.

Module 2: Solubility & Loading Techniques

Q: My sample precipitates on the column or streaks immediately. How do I load it?

Diagnosis: Phenolic oxadiazoles often exhibit "brick dust" properties—high melting points and poor solubility in non-polar solvents like Hexane or Heptane. Liquid loading in a strong solvent (like pure MeOH) causes the sample to travel with the solvent front before crashing out as the strong solvent dilutes, destroying resolution.

The Fix: Solid (Dry) Loading Dry loading is the only robust method for insoluble oxadiazoles.

Protocol 2: Celite/Silica Dry Load

-

Dissolution: Dissolve your crude mixture in the minimum amount of a volatile strong solvent (Acetone, THF, or MeOH). Do not use DMF or DMSO as they are hard to remove.

-

Adsorption: Add a solid support.

-

Evaporation: Rotary evaporate to dryness. You must achieve a free-flowing powder. If it is sticky, add more support and re-evaporate.

-

Loading: Pour the powder into a solid load cartridge (or pre-column) and attach it upstream of your main flash column.

Visualization: Loading Decision Tree

Figure 2: Decision matrix for sample loading. Dry loading on Celite is recommended for phenolic oxadiazoles to prevent precipitation and band broadening.

Module 3: Separation Strategy & Solvent Systems

Q: I cannot separate the product from the hydrazide starting material.

Diagnosis: Oxadiazole synthesis (e.g., oxidative cyclization of hydrazones) often leaves unreacted hydrazides or acyl hydrazines. These are polar and H-bond donors, similar to your product, leading to co-elution.

The Fix: Solvent System Optimization DCM/MeOH is the standard for solubility, but it often lacks selectivity.

Data Table: Recommended Solvent Systems

| Solvent System A/B | Modifier | Application | Pros/Cons |

| DCM / MeOH | 0% | General Screening | Con: Poor selectivity; silica dissolves slightly in >10% MeOH. |

| DCM / MeOH | 0.5% Acetic Acid | Standard Protocol | Pro: Suppresses tailing. Good solubility. |

| Toluene / EtOAc | None | High Selectivity | Pro: |

| Water / ACN (C18) | 0.1% Formic Acid | High Purity | Pro: Best for removing polar hydrazides. Con: Requires C18 column (higher cost). |

Protocol 3: The "Gold Standard" Gradient (Normal Phase)

-

Column: High-performance spherical silica (20-40 µm).

-

Solvent A: DCM + 0.5% AcOH.

-

Solvent B: MeOH + 0.5% AcOH.

-

Gradient:

-

Hold 0% B for 2 CV (Column Volumes).

-

0% to 5% B over 10 CV.

-

5% to 10% B over 5 CV. Note: Phenolic oxadiazoles typically elute between 2-8% MeOH in DCM.

-

Module 4: Advanced Troubleshooting (FAQs)

Q: My product is turning pink/brown on the column.

A: Phenols are susceptible to oxidation, which can be catalyzed by metal impurities (e.g., Iron) in lower-grade silica or by basic conditions.

-

Fix: Use "High Purity" or "Synthetic Grade" silica (washed to remove metals).

-

Fix: Ensure your mobile phase is acidic . Never use basic modifiers (Triethylamine/Ammonia) with phenols on normal phase silica, as this promotes oxidation and irreversible adsorption (salt formation).

Q: When should I switch to Reverse Phase (C18)?

A: Switch to C18 if:

-

You cannot eliminate tailing with acid modifiers on silica.

-

Your compound is too polar to elute with <10% MeOH in DCM.

-

You need to remove very polar reagents (e.g., salts, excess

acid residues).

-

C18 Protocol: Water/Acetonitrile gradient with 0.1% Formic Acid.[3] Phenolic oxadiazoles retain well on C18 and elute with sharp peaks due to the suppression of silanol interactions.

References

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column. Retrieved from [Link]

-

Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

Phenomenex. (2025).[5][6] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Here is the comprehensive guide for the 1H NMR spectral analysis of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.

Executive Summary & Strategic Context

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 10185-80-5) represents a critical pharmacophore in medicinal chemistry, particularly in the development of Sphingosine-1-phosphate (S1P) receptor modulators and anti-inflammatory agents. The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability.[1]

This guide provides a high-level technical workflow for validating this compound. Unlike standard data sheets, we focus on the comparative analysis against likely synthetic impurities (precursors) and structural isomers, providing a self-validating logic for structural assignment.

The Structural "Zones"

To analyze the NMR spectrum effectively, we deconstruct the molecule into three distinct magnetic environments:

-

Zone A (Aromatic/Phenol): The meta-substituted benzene ring containing a hydroxyl group.

-

Zone B (The Silent Linker): The 1,2,4-oxadiazole ring (C3/C5). It contains no protons but exerts a strong deshielding effect on attached groups.

-

Zone C (Aliphatic Tail): The n-butyl chain attached to the C5 position of the oxadiazole.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and accurate peak assignment, the following protocol minimizes solvent effects that often obscure the phenolic proton.

Step 1: Solvent Selection Logic

-

Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Reasoning: The phenolic hydroxyl (-OH) proton is labile. In CDCl3, this signal is often broad, concentration-dependent, or invisible due to exchange. DMSO-d6 forms strong hydrogen bonds, "locking" the OH proton and producing a sharp singlet (typically >9.5 ppm), which is a critical purity indicator.

-

-

Secondary Solvent: CDCl3 (Chloroform-d).

-

Reasoning: Used only if resolution of the aliphatic butyl chain multiplets is required, as DMSO can sometimes overlap with water peaks around 3.3 ppm.

-

Step 2: Sample Preparation

-

Mass: Dissolve 5–10 mg of the solid product.

-

Volume: 0.6 mL of DMSO-d6 (99.9% D).

-

Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).

Predicted Spectral Data & Assignment

The following data represents the expected chemical shifts (

Table 1: 1H NMR Assignment (500 MHz, DMSO-d6)

| Position | Group | Multiplicity | Integral | Coupling ( | Structural Logic | |

| OH | Phenol | 9.70 – 9.90 | Singlet (br) | 1H | - | Highly deshielded by H-bonding; confirms phenol integrity. |

| Ar-H2 | Aromatic | 7.45 – 7.55 | Singlet (t) | 1H | < 2 Hz | Isolated between OH and Oxadiazole; most deshielded aromatic. |

| Ar-H6 | Aromatic | 7.35 – 7.45 | Doublet (dt) | 1H | ~7.8 Hz | Ortho to oxadiazole; deshielded by ring current. |

| Ar-H5 | Aromatic | 7.25 – 7.35 | Triplet (t) | 1H | ~7.8 Hz | Meta to both substituents; standard aromatic range. |

| Ar-H4 | Aromatic | 6.90 – 7.00 | Doublet (dd) | 1H | ~8.0, 2 Hz | Ortho to OH; shielded by electron-donating oxygen. |

| Butyl | 2.90 – 3.05 | Triplet | 2H | ~7.5 Hz | Diagnostic: Deshielded by direct attachment to Oxadiazole C5. | |

| Butyl | 1.70 – 1.80 | Quintet | 2H | ~7.5 Hz | Methylene linker. | |

| Butyl | 1.35 – 1.45 | Sextet | 2H | ~7.5 Hz | Methylene linker. | |

| Butyl | 0.90 – 0.95 | Triplet | 3H | ~7.3 Hz | Terminal methyl group. |

Note: The "Singlet (t)" for Ar-H2 refers to a triplet-like fine structure due to meta-coupling, often appearing as a singlet at lower field strengths (300 MHz).

Comparative Analysis: Validating Identity

The core challenge in 1,2,4-oxadiazole synthesis is distinguishing the product from Regioisomers (wrong ring closure) and Precursors (incomplete reaction).

Comparison A: Target vs. Regioisomer

The most common synthetic error yields the "inverted" isomer: 5-(3-hydroxyphenyl)-3-butyl-1,2,4-oxadiazole .

-

Mechanism: This occurs if the amidoxime reacts on the wrong nitrogen or if the starting materials were swapped (e.g., using a benzoyl chloride on an alkyl amidoxime).

-

The NMR Differentiator: The chemical shift of the

-CH2 (butyl group).-

Target (3-Aryl-5-Alkyl): The alkyl group is at C5 . The C5 position is more electrophilic (flanked by O and N). The

-CH2 appears downfield, typically -

Isomer (3-Alkyl-5-Aryl): The alkyl group is at C3 . The C3 position is flanked by N and C=N. The

-CH2 appears upfield, typically

-

Comparison B: Target vs. Amidoxime Precursor

If the cyclization is incomplete, the starting material 3,N-dihydroxybenzimidamide (amidoxime) will remain.

-

Diagnostic Signal: Look for a broad singlet at

5.0 – 6.5 ppm (NH2) and a high-field OH signal (~9-10 ppm for N-OH). -

Result: The target molecule has no NH protons. Any exchangeable proton signal other than the Phenol-OH indicates contamination.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the compound structure based on the spectral data described above.

Caption: Figure 1. NMR Decision Tree for structural validation of 3-(5-butyl-1,2,4-oxadiazol-3-yl)phenol, distinguishing it from common synthetic impurities and regioisomers.

Synthesis & Impurity Pathway (Contextual)

Understanding the synthesis helps predict impurities. The standard route involves the reaction of 3-hydroxybenzamidoxime with a valeric acid derivative (e.g., valeryl chloride or ethyl valerate).

Caption: Figure 2. Synthetic pathway highlighting the Amidoxime intermediate, which is the primary impurity to screen for in the proton spectrum.

References

-

Regioselectivity in 1,2,4-Oxadiazole Synthesis

- Title: Regioselective Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles.

- Source:Journal of Organic Chemistry / Benchchem Guides.

- Context: Explains the chemical shift differences between C3 and C5 substituents.

-

S1P1 Agonist Structural Characterization

- Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Deriv

- Source:Journal of Medicinal Chemistry (via NIH/PubMed).

- Context: Provides analogous NMR data for phenyl-oxadiazole-alkyl scaffolds.

-

General 1,2,4-Oxadiazole NMR Data

- Title: 13C and 1H NMR Spectra of Substituted 1,2,4-Oxadiazoles.

- Source:SciSpace / Quimica Nova.

- Context: Confirms the deshielding effect of the C5 position on alpha-alkyl protons.

Sources

Advanced Characterization Guide: LC-MS Fragmentation of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Executive Summary

This guide details the mass spectrometric behavior of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 10185-80-5), a functionalized 1,2,4-oxadiazole derivative often utilized in structure-activity relationship (SAR) studies for S1P1 receptor modulation and anti-inflammatory pathways.[1]

Unlike rigid templates, this analysis focuses on the dual-polarity ionization behavior of the molecule—a critical feature driven by its amphoteric nature (acidic phenol + basic oxadiazole). We compare its fragmentation performance against its structural analog, the 5-Methyl derivative , to highlight how alkyl chain length influences diagnostic ion generation.

Part 1: Comparative Performance Analysis

Target vs. Alternative: The Alkyl Chain Effect

In drug development, distinguishing between short-chain and medium-chain analogs is vital for metabolic profiling. Here we compare the target compound (Butyl) with its common analog (Methyl).

| Feature | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (Target) | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (Analog) | Implication for Researchers |

| Molecular Weight | 218.25 Da ([M+H]⁺ 219.1) | 176.17 Da ([M+H]⁺ 177.1) | Distinct mass shift (+42 Da) confirms butyl substitution. |

| LogP (Lipophilicity) | ~3.4 (High) | ~2.1 (Moderate) | The Butyl derivative elutes significantly later on C18 columns, reducing matrix suppression. |

| Primary Fragmentation | Ring Cleavage + Side Chain Loss | Ring Cleavage Only | The Butyl group enables McLafferty-like rearrangements , providing extra structural confirmation. |

| Diagnostic Ion (ESI+) | m/z 119 (Hydroxybenzonitrile) | m/z 119 (Hydroxybenzonitrile) | Both share the core aryl fragment, but the target shows unique neutral losses (C₄H₈). |

Ionization Mode Comparison: ESI(+) vs. ESI(-)

The molecule's "Janus-faced" chemistry allows detection in both modes, but with distinct "performance" characteristics regarding sensitivity and structural data.

-

ESI Positive Mode ([M+H]⁺):

-

Site of Ionization: Protonation occurs at the N4 nitrogen of the oxadiazole ring.

-

Performance: Generates rich structural information.[2] The protonated heterocyclic ring becomes unstable, triggering characteristic Retro-Diels-Alder (RDA) type cleavages.

-

Best For: Structural elucidation and metabolite identification.

-

-

ESI Negative Mode ([M-H]⁻):

-

Site of Ionization: Deprotonation of the phenolic hydroxyl group.

-

Performance: High sensitivity due to the stability of the phenoxide anion. Fragmentation is limited (charge-remote), often yielding only the parent ion or simple losses.

-

Best For: High-sensitivity quantification (PK studies) where limit of detection (LOD) is paramount.

-

Part 2: Deep Dive - Fragmentation Mechanism (ESI+)

The fragmentation of 3,5-disubstituted 1,2,4-oxadiazoles follows a canonical pathway governed by the weakness of the N–O bond .

The Mechanism

-

Precursor Selection: [M+H]⁺ at m/z 219.1.

-

Primary Cleavage (Ring Opening): The vibrationally excited ion undergoes cleavage at the O1–N2 and C3–N4 bonds (or O1–C5 and N2–C3 depending on substitution electronics).

-

Diagnostic Product Formation:

-

Pathway A (Nitrile Formation): The ring collapses to form 3-hydroxybenzonitrile (m/z 119). This is the "signature" ion for the aryl side of the molecule.

-

Pathway B (Alkyl Chain Loss): Unique to the butyl derivative, a McLafferty-type rearrangement or direct homolytic cleavage can eject the butyl group (loss of C₄H₈, -56 Da), yielding a fragment at m/z 163.

-

Visualization: Fragmentation Pathway

Caption: Proposed ESI(+) fragmentation pathway showing the competitive generation of the aryl-nitrile signature ion (m/z 119) and the alkyl-loss fragment (m/z 163).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the presence of the m/z 119 fragment confirms the oxadiazole core integrity, while the retention time confirms the lipophilic butyl substitution.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol in 1 mL DMSO (1 mg/mL).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial for ESI+ protonation.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-6 min: 5% -> 95% B (Elution of lipophilic butyl derivative expected ~4.5 min)

-

6-8 min: 95% B (Wash)

-

Mass Spectrometry Parameters (Q-TOF or Triple Quad)

-

Source: ESI Positive.

-

Capillary Voltage: 3500 V.

-

Collision Energy (CE): Ramp 10 -> 40 eV.

-

Why? Low CE preserves the [M+H]+ parent; High CE reveals the m/z 119 core.

-

-

Scan Range: m/z 50 – 300.

Validation Workflow (Decision Tree)

Caption: Logic flow for confirming compound identity using the defined diagnostic ions.

References

-

Srivastava, R. M. (2005).[4] Mass Spectrometric Analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Link

-

Mikaia, A. I., et al. (1986).[5] Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. NIST Mass Spectrometry Data Center. Link

-

Agirbas, H., & Sumengen, D. (1992).[1] Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters. Link

-

PubChem. (n.d.). Compound Summary: 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol. National Library of Medicine. Link

-

BenchChem. (2025).[6] Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]

- 6. benchchem.com [benchchem.com]

Selectivity Profile Guide: 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol vs. S1P3

The following guide provides a comprehensive technical analysis of the selectivity profile of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol (CAS: 10185-80-5) against the S1P3 receptor , situated within the broader context of Sphingosine-1-Phosphate (S1P) receptor modulation.

Executive Summary & Compound Identity

3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol represents a specific chemotype in the class of 3,5-disubstituted-1,2,4-oxadiazoles , a scaffold widely utilized to develop selective agonists for the S1P1 receptor (S1PR1) while minimizing activity at S1P3 (S1PR3).

-

Primary Utility: Chemical probe for investigating ligand-directed signaling bias between S1P1 and S1P3.

-

Target Class: S1P Receptor Modulator (Lysophospholipid Receptor Ligand).

-

Critical Attribute: The "Phenol-Oxadiazole-Butyl" motif serves as a simplified pharmacophore where the phenol mimics the polar headgroup of S1P, and the butyl chain probes the hydrophobic pocket.

-

Selectivity Goal: High affinity/potency for S1P1 (driving lymphocyte sequestration) with minimal agonism at S1P3 (avoiding bradycardia and hypertension).

Comparative Snapshot

| Feature | 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol | SEW2871 (Benchmark) | FTY720-P (Non-Selective) |

| S1P1 Potency (EC50) | Moderate (µM - high nM range)* | High (nM) | High (pM/nM) |

| S1P3 Activity | Sparing / Inactive | Inactive (>10 µM) | Potent Agonist |

| Mechanism | Orthosteric Agonist (Putative) | Orthosteric Agonist | Orthosteric Agonist |

| Signaling Bias | G | G | G |

*Note: Short-chain alkyl derivatives (butyl) typically exhibit lower potency than their long-chain (octyl/phenyl) analogs but are critical for defining the minimum hydrophobic requirement for receptor activation.

Mechanistic Basis of Selectivity (S1P1 vs. S1P3)

To understand the performance of this compound, one must distinguish the signaling cascades of the target (S1P1) versus the off-target (S1P3).

The Selectivity Challenge

-

S1P1 Signaling: Couples exclusively to G

i/o . Activation leads to inhibition of adenylate cyclase (↓cAMP), activation of ERK/MAPK, and receptor internalization. This pathway drives the therapeutic effect (lymphopenia). -

S1P3 Signaling: Promiscuous coupling to G

i , G-

G

q activation triggers Phospholipase C (PLC) -

Clinical Implication: S1P3-mediated calcium flux in atrial myocytes is directly linked to bradycardia and heart block.

-

Therefore, the ideal profile for 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is G

Signaling Pathway Diagram

Caption: Differential signaling pathways. The compound targets S1P1-Gi to induce lymphopenia while avoiding S1P3-Gq mediated calcium flux and bradycardia.

Experimental Validation Protocols

To objectively validate the selectivity profile of 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol, the following "Self-Validating" experimental workflows are required.

Protocol A: [35S]GTP S Binding Assay (Potency & Efficacy)

Purpose: Measures the activation of G-proteins (primarily Gi) by the ligand. This is the standard for determining EC50 at S1P1.

-

Membrane Prep: Use CHO or HEK293 cells stably expressing human S1P1 or S1P3.

-

Incubation: Incubate membranes with 0.1 nM [35S]GTP

S and varying concentrations of the test compound (1 nM - 10 µM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP). -

Filtration: Terminate reaction by rapid filtration through GF/B filters.

-

Quantification: Measure bound radioactivity via liquid scintillation counting.

-

Validation:

-

Positive Control: S1P (Endogenous) should show full efficacy.

-

S1P1 Reference: SEW2871 should show activity at S1P1 but not S1P3.

-

Result Interpretation: High potency at S1P1 (low EC50) and no significant increase in binding at S1P3 indicates selectivity.

-

Protocol B: FLIPR Calcium Mobilization Assay (The "Killer" Experiment)

Purpose: Specifically detects S1P3 activity (Gq coupling). S1P1 agonists should not generate a signal in this assay unless the cells are forced to express G

-

Cell Loading: Load CHO-S1P3 cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Baseline: Measure baseline fluorescence.

-

Addition: Add 3-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol.

-

Measurement: Monitor real-time fluorescence increase.

-

Validation:

-

S1P (Control): Rapid, robust calcium spike (S1P3 activation).

-

Test Compound: A "flat line" (no response) confirms S1P3 sparing behavior.

-

Note: If the compound causes calcium flux, it is not S1P3 selective and poses a cardiovascular risk.

-

Performance Comparison Data